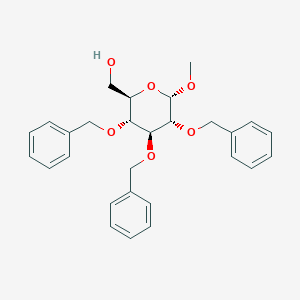

Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside

Descripción

Methyl 2,3,4-Tri-O-benzyl-α-D-glucopyranoside (CAS: 53008-65-4) is a protected glucose derivative extensively used in carbohydrate chemistry as a key intermediate for synthesizing oligosaccharides and glycoconjugates . Its molecular formula is C₂₈H₃₂O₆ (MW: 464.56 g/mol), featuring benzyl ether groups at the 2-, 3-, and 4-positions of the glucose ring, leaving the 6-hydroxyl group unprotected. This partial protection enables selective reactivity in glycosylation reactions while ensuring stability under acidic or basic conditions . The compound is commercially available as a white solid with >95% purity and is stored at freezer temperatures to maintain stability .

Propiedades

IUPAC Name |

[(2R,3R,4S,5R,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O6/c1-30-28-27(33-20-23-15-9-4-10-16-23)26(32-19-22-13-7-3-8-14-22)25(24(17-29)34-28)31-18-21-11-5-2-6-12-21/h2-16,24-29H,17-20H2,1H3/t24-,25-,26+,27-,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOKYEUQDXDKNDX-DFLSAPQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30458196 | |

| Record name | Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53008-65-4 | |

| Record name | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53008-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,3,4-tri-O-benzyl-alpha-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Conditions and Mechanism

In Koto’s method, 1 is treated with excess benzyl chloride (BnCl) in the presence of sodium hydride (NaH) at elevated temperatures (100–105°C). The reaction proceeds via deprotonation of hydroxyl groups by NaH, followed by nucleophilic substitution with BnCl. The regioselectivity arises from the differential acidity of hydroxyl groups: the C6-OH is most acidic due to its primary position, while C2-, C3-, and C4-OH exhibit varying reactivities.

Outcomes and Limitations

Koto’s protocol yields 2 as the major product (61%), alongside regioisomeric methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside (3 ) and fully benzylated byproduct 4 (Table 1). The lack of absolute regioselectivity necessitates chromatographic separation, which becomes impractical at scale. Additionally, the use of hazardous solvents (e.g., toluene) and high temperatures poses safety concerns.

Table 1: Product Distribution in Koto’s Benzylation

| Starting Material | Conditions | Major Product (Yield) | Byproducts (Yield) |

|---|---|---|---|

| 1 | NaH, BnCl, 105°C, 3h | 2 (61%) | 3 (15%), 4 (5%) |

Improved Regioselective Synthesis via Acylation-Purification-Deacylation

To circumvent Koto’s limitations, an optimized strategy was developed, leveraging temporary acylation to enhance regiochemical control.

Stepwise Procedure

-

Benzylation : Following Koto’s protocol, 1 is partially benzylated to yield a mixture of 2 and 3 .

-

Acylation : The mixture is treated with benzoyl chloride (BzCl) in pyridine, selectively acylating the remaining hydroxyl groups to form 5 (3-OH acylated) and 6 (4-OH acylated).

-

Chromatographic Separation : 5 and 6 are separated efficiently due to distinct polarities.

-

Deacylation : Cleavage of the benzoyl group with methanolic ammonia regenerates the desired 2 or 3 (Scheme 1).

Scheme 1: Improved Synthesis of 2 via Acylation-Purification-Deacylation

Advantages Over Direct Benzylation

-

Enhanced Purity : The acylation step amplifies polarity differences, enabling high-resolution separation.

-

Scalability : Eliminates reliance on hazardous solvents (e.g., toluene) by using dichloromethane and ethyl acetate.

-

Consistent Yields : Overall yield of 2 improves to 71%, compared to 61% in Koto’s method .

Análisis De Reacciones Químicas

Types of Reactions: Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Aplicaciones Científicas De Investigación

Glycosylation Reactions

Overview

Glycosylation is a critical reaction in carbohydrate chemistry where a sugar moiety is attached to another molecule. MBG serves as an important glycosyl donor due to its protective benzyl groups, which influence the reactivity and selectivity of the glycosylation process.

Role as a Building Block

- Selectivity Control : The presence of benzyl groups allows for regioselective and stereoselective glycosylation reactions. This selectivity is crucial for synthesizing oligosaccharides and glycoconjugates with specific biological activities .

- Armed-Disarmed Strategy : MBG can be utilized in the armed-disarmed approach developed by Fraser-Reid, where the electronic properties of the protecting groups are manipulated to enhance reactivity during glycosylation .

Enzymatic Studies

Model Substrates

MBG has been employed as a model substrate to study enzyme interactions with carbohydrate structures. Its synthetic derivatives can mimic natural substrates found in lignocellulosic biomass, aiding in the development of efficient enzymatic hydrolysis methods.

Research Findings

- Studies have shown that MBG can be used to investigate the hydrolytic activity of enzymes on complex carbohydrate structures. This research is vital for improving biofuel production from renewable resources .

- The synthesis of MBG and its derivatives allows for detailed mechanistic studies on how enzymes interact with different glycosidic linkages .

Drug Development

Potential Applications

The structural features of MBG make it a candidate for developing new pharmaceuticals. Its ability to form stable glycosidic bonds can be harnessed to create glycosides with enhanced bioavailability and therapeutic properties.

Case Studies

- Research has indicated that derivatives of MBG can exhibit anti-cancer properties when conjugated with specific drug molecules. These studies focus on enhancing the solubility and stability of therapeutic agents through glycosylation .

- Additionally, MBG derivatives have been explored for their potential use as vaccine adjuvants, where their carbohydrate structure can enhance immune response .

Synthesis Techniques

Synthesis Overview

The synthesis of MBG typically involves several steps:

- Benzylation : Methyl alpha-D-glucopyranoside is benzylated using benzyl chloride in the presence of sodium hydride to introduce the protective groups.

- Purification : The product is purified through crystallization or chromatography to obtain high yields and purity .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Glycosylation Reactions | Serves as a glycosyl donor; influences selectivity | Essential for synthesizing oligosaccharides |

| Enzymatic Studies | Used as a model substrate for enzyme interactions | Aids in understanding enzyme hydrolysis mechanisms |

| Drug Development | Potential candidate for pharmaceutical applications | Enhances drug solubility and stability |

| Synthesis Techniques | Involves benzylation of methyl alpha-D-glucopyranoside | High yields achievable through optimized synthesis methods |

Mecanismo De Acción

The mechanism of action of Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound can act as a glycosyl donor in glycosylation reactions, facilitating the formation of glycosidic bonds. It may also interact with enzymes and proteins involved in carbohydrate metabolism and signaling pathways.

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Related Compounds

Positional Isomers of Tri-O-benzyl Glucopyranosides

Several methyl tri-O-benzyl glucopyranoside isomers differ in benzyl group placement, significantly impacting their reactivity and applications:

Key Observations :

- The position of the free hydroxyl group dictates reactivity. For example, Methyl 2,3,4-Tri-O-benzyl-α-D-glucopyranoside is ideal for C6 glycosylation, while its isomer with a free C3-OH (2,4,6-tri-O-benzyl) is suited for C3 modifications .

- Synthetic protocols for these isomers are similar (e.g., benzylation using ZnCl₂ or BF₃·Et₂O), but regioselectivity is controlled by reaction conditions .

Fully Protected vs. Partially Protected Derivatives

Methyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside

- Structure : All hydroxyls (2,3,4,6) are benzylated (C₃₅H₃₈O₆, MW: 554.68 g/mol) .

- Comparison: Stability: Fully protected, inert under most glycosylation conditions, making it a stable donor in acid-catalyzed reactions . Utility: Less versatile than tri-O-benzyl derivatives due to lack of free hydroxyls for further functionalization. Primarily used in automated glycan assembly .

Methyl 2,3,4-Tri-O-benzoyl-α-D-glucopyranoside

- Structure : Benzoyl esters at 2,3,4-positions (C₂₈H₂₆O₉, MW: 506.51 g/mol) .

- Comparison: Reactivity: Benzoyl groups are electron-withdrawing, increasing the leaving group ability of anomeric oxygen. This enhances glycosylation efficiency compared to benzyl ethers . Stability: Less stable under basic conditions due to ester lability.

Actividad Biológica

Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside is a glycosyl compound that has garnered attention in the field of glycoscience due to its potential biological activities. This article delves into its synthesis, biological properties, and applications based on diverse research findings.

Synthesis

The synthesis of this compound involves selective benzylation of glucose derivatives. A notable method includes the use of benzyl chloride in the presence of sodium hydride, which yields the desired compound with high regioselectivity and efficiency . The benzyl protecting groups are crucial as they not only protect the hydroxyl groups but also influence the reactivity and selectivity during subsequent glycosylation reactions .

Biological Activity

This compound exhibits a range of biological activities, which can be categorized as follows:

- Antimicrobial Activity : This compound has shown promising results against various pathogens. Studies indicate that it may inhibit bacterial growth and has potential applications in developing new antibiotics .

- Anti-inflammatory Properties : Research highlights its ability to modulate inflammatory responses. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .

- Cytotoxic Effects : this compound has been investigated for its cytotoxic effects on cancer cells. It appears to induce apoptosis in several cancer cell lines through mechanisms involving cell cycle arrest and mitochondrial dysfunction .

The biological mechanisms through which this compound exerts its effects include:

- Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in inflammatory pathways and cancer progression. For instance, it has been shown to affect the NF-κB signaling pathway, which plays a critical role in inflammation and cancer .

- Modulation of Cell Signaling Pathways : There is evidence that this compound interacts with various cell signaling pathways such as MAPK/ERK and PI3K/Akt pathways, which are crucial for cell survival and proliferation .

Case Studies

Several studies have reported on the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .

- Anti-cancer Activity : In a recent investigation involving human breast cancer cell lines, this compound was found to significantly reduce cell viability and induce apoptosis at concentrations ranging from 10 to 100 µM over 24 hours .

- Inflammatory Response Modulation : In vivo studies using murine models of inflammation showed that administration of this compound led to a marked decrease in inflammatory markers such as TNF-α and IL-6 following lipopolysaccharide (LPS) challenge .

Comparative Analysis

Q & A

Q. What are the key synthetic routes for Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside, and how do protecting groups influence its preparation?

The synthesis typically involves sequential benzylation of hydroxyl groups on methyl alpha-D-glucopyranoside. A critical step is the regioselective protection of the 2-, 3-, and 4-positions using benzyl groups, leaving the 6-hydroxyl temporarily unprotected for further functionalization. For example, methanolysis with acidic or basic catalysts selectively removes trimethylsilyl (TMS) groups at the 6-position, enabling subsequent derivatization (e.g., acylation or glycosylation) . Benzyl groups are preferred for their stability under most glycosylation conditions and ease of removal via hydrogenolysis.

Q. What structural features make this compound valuable in carbohydrate chemistry?

The benzyl groups at the 2-, 3-, and 4-positions create steric and electronic effects that stabilize the alpha-configuration and direct reactivity at the anomeric center. The unprotected 6-hydroxyl can serve as a handle for further modifications, such as esterification or glycosidic bond formation. Its rigid pyranose ring and benzyl-protected hydroxyls make it a versatile intermediate for constructing oligosaccharides or glycoconjugates .

Q. How is this compound characterized analytically, and what techniques resolve structural ambiguities?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is critical for confirming regiochemistry and stereochemistry. For example, coupling constants (J1,2 ~3–4 Hz) confirm the alpha-configuration. Mass spectrometry (ESI- or MALDI-TOF) verifies molecular weight, while Thin-Layer Chromatography (TLC) monitors reaction progress .

Advanced Research Questions

Q. What mechanistic insights govern its role as a glycosyl donor in stereoselective glycosylation?

The benzyl groups at the 2-, 3-, and 4-positions stabilize the oxocarbenium ion intermediate during glycosylation, favoring alpha-selectivity. The 6-hydroxyl can be activated as a leaving group (e.g., via triflation) to form disaccharides. Studies show that electron-withdrawing substituents on the benzyl groups can modulate reactivity, with 2-O-benzoyl derivatives enhancing donor efficiency in certain cases .

Q. How do reaction conditions impact the stability of this compound during prolonged storage or catalysis?

Benzyl ethers are stable under neutral or basic conditions but susceptible to acid-catalyzed hydrolysis. Storage under inert atmospheres (argon or nitrogen) prevents oxidative degradation. Catalytic hydrogenation (Pd/C, H2) removes benzyl groups quantitatively but requires careful control to avoid over-reduction of other functional groups .

Q. What strategies resolve contradictions in reported synthetic yields or by-product formation?

Discrepancies often arise from variations in catalysts (e.g., BF3·Et2O vs. TMSOTf) or solvent polarity. For example, using dichloromethane (low polarity) may favor α-selectivity, while acetonitrile (higher polarity) could promote β-anomer formation. Systematic optimization of temperature, solvent, and catalyst loading—coupled with real-time TLC or HPLC monitoring—helps identify optimal conditions .

Q. How is this compound utilized in enzyme inhibition or glycosidase activity studies?

Its non-hydrolyzable glycosidic bond makes it a competitive inhibitor for glycosidases. Researchers modify the 6-position with fluorogenic tags (e.g., 4-methylumbelliferyl) to assay enzyme activity. Comparative studies with deprotected analogs (e.g., methyl alpha-D-glucopyranoside) reveal steric effects of benzyl groups on substrate binding .

Q. What are the challenges in scaling up its synthesis for industrial research applications?

Large-scale synthesis requires cost-effective benzylation reagents (e.g., BnBr with Ag2O) and efficient purification methods (e.g., flash chromatography or crystallization). Residual metal catalysts from hydrogenolysis must be rigorously removed to meet pharmaceutical-grade purity standards. Process intensification via flow chemistry is being explored to improve yield and reproducibility .

Methodological Considerations

- Synthetic Optimization : Use orthogonal protecting groups (e.g., TMS at C6) to enable stepwise functionalization .

- Analytical Validation : Combine NMR with X-ray crystallography to resolve ambiguous stereochemistry in derivatives .

- Data Reproducibility : Report reaction conditions (solvent, temperature, catalyst loading) in detail to facilitate cross-study comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.